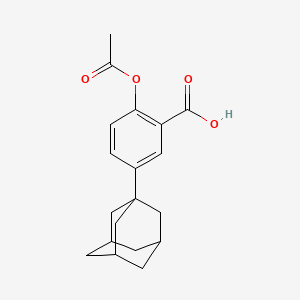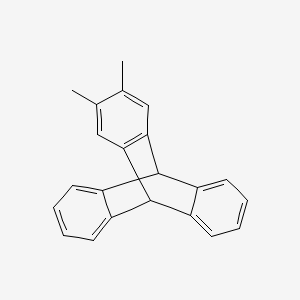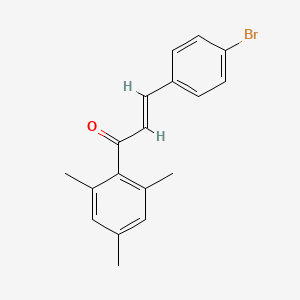![molecular formula C15H15N4O3+ B11708495 3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium](/img/structure/B11708495.png)
3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM is a complex organic compound with a unique structure that includes a pyridinium ion, a hydroxyimino group, and a phenylcarbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM typically involves multiple steps, starting with the preparation of the pyridinium ion. This can be achieved through the reaction of pyridine with an appropriate alkylating agent. The hydroxyimino group is introduced via an oximation reaction, where a suitable aldehyde or ketone is treated with hydroxylamine under acidic or basic conditions. The phenylcarbamoyl group is then added through a carbamoylation reaction, using phenyl isocyanate as the carbamoylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oximation and carbamoylation steps, as well as the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The hydroxyimino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, such as amines or thiols, under mild to moderate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamoyl derivatives.
科学的研究の応用
3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenylcarbamoyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Other pyridinium compounds: Share the pyridinium ion structure but differ in their substituents and overall properties.
Uniqueness
3-[(E)-(HYDROXYIMINO)METHYL]-1-{2-OXO-2-[(PHENYLCARBAMOYL)AMINO]ETHYL}PYRIDIN-1-IUM is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C15H15N4O3+ |
|---|---|
分子量 |
299.30 g/mol |
IUPAC名 |
2-[3-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C15H14N4O3/c20-14(11-19-8-4-5-12(10-19)9-16-22)18-15(21)17-13-6-2-1-3-7-13/h1-10H,11H2,(H2-,17,18,20,21,22)/p+1/b16-9+ |
InChIキー |
DSIUHYFOXQALCD-CXUHLZMHSA-O |
異性体SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C[N+]2=CC=CC(=C2)/C=N/O |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C[N+]2=CC=CC(=C2)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11708413.png)

![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708422.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-2-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine](/img/structure/B11708434.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}prop-2-enamide](/img/structure/B11708437.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708444.png)




![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708483.png)

![(2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11708502.png)
![3-(3-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B11708516.png)
